Benzene, 1-fluoro-4-(nonylthio)-
Description
This compound consists of a benzene ring substituted with a fluorine atom at the 1-position and a nonylthio (-S-C₉H₁₉) group at the 4-position. The nonylthio group, a sulfur-containing alkyl chain, imparts significant hydrophobicity and electron-donating properties, while the fluorine atom introduces electron-withdrawing effects. Such compounds are typically used in materials science (e.g., surfactants, liquid crystals) or as intermediates in organic synthesis .
Properties
CAS No. |
61762-55-8 |
|---|---|
Molecular Formula |
C15H23FS |
Molecular Weight |
254.4 g/mol |
IUPAC Name |
1-fluoro-4-nonylsulfanylbenzene |
InChI |
InChI=1S/C15H23FS/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 |
InChI Key |
WXPAIHHWYTZYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(nonylthio)- typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a catalyst and specific temperature and pressure conditions to ensure the desired substitution occurs efficiently .
Industrial Production Methods: Industrial production of Benzene, 1-fluoro-4-(nonylthio)- may involve large-scale electrophilic aromatic substitution processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-fluoro-4-(nonylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nonylthio group to a nonyl group, often using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Nonylbenzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzene, 1-fluoro-4-(nonylthio)- is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers explore its interactions with biological molecules to develop new therapeutic agents .
Industry: In the industrial sector, Benzene, 1-fluoro-4-(nonylthio)- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(nonylthio)- involves its interaction with specific molecular targets. The fluorine atom and nonylthio group influence the compound’s reactivity and binding affinity to various substrates. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Benzene, 1-fluoro-4-(nonylthio)- with structurally related benzene derivatives:
Key Comparative Analysis
- Electronic Effects: The nonylthio group (-S-C₉H₁₉) is electron-donating, activating the benzene ring for electrophilic substitution at ortho/para positions. In contrast, the nitro group (-NO₂) in Benzene, 1-fluoro-4-nitro strongly deactivates the ring, directing substitution to meta positions . The fluorine atom (-F) exerts an electron-withdrawing inductive effect, which moderates the electron-donating capacity of the thioether group in Benzene, 1-fluoro-4-(nonylthio)- .
- Physical Properties: The nonylthio substituent increases molecular weight and hydrophobicity compared to shorter-chain analogs (e.g., ethylthio in ). This enhances solubility in nonpolar solvents and reduces volatility. Fluorinated alkylthio groups (e.g., -S-CF₂CF₃ in ) further improve thermal stability and chemical resistance compared to hydrocarbon thioethers.
- Reactivity and Applications: Benzene, 1-fluoro-4-(nonylthio)- is likely used in surfactants or lubricants due to its long alkyl chain, whereas Benzene, 1-ethynyl-4-fluoro (with an ethynyl group) is more reactive in cycloaddition reactions for pharmaceutical synthesis . Benzene, 1-nitro-4-(phenylthio) combines redox-active groups, making it suitable for electrochemical applications, unlike the nonylthio derivative .
Research Findings and Data
Thermodynamic and Spectral Data
- Benzene, 1-fluoro-4-nitro exhibits a Gibbs free energy change (ΔrG°) of -45.2 kJ/mol for ion-cluster reactions, indicating moderate stability in ionic environments .
- Benzene, 1-(ethylthio)-4-fluoro has a ¹³C NMR chemical shift of 115.2 ppm for the fluorine-attached carbon, reflecting deshielding due to the electronegative fluorine .
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